molecular formula C23H20ClFN2O2S B5036203 N-(2-Chlorophenyl)-2-(2-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide

N-(2-Chlorophenyl)-2-(2-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide

Cat. No.: B5036203
M. Wt: 442.9 g/mol
InChI Key: WNOAGEAOJRIHTB-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-(2-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide is a complex organic compound that belongs to the class of cyclohepta[b]thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-2-(2-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine and 2-fluorobenzoyl chloride, which undergo a series of reactions such as amide formation, cyclization, and thiophene ring construction. Common reagents used in these reactions include catalysts like palladium on carbon (Pd/C), bases like triethylamine, and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to scale up the production process. Purification methods like recrystallization and chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-2-(2-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-2-(2-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-2-(2-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both chlorophenyl and fluorobenzamido groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O2S/c24-16-10-5-7-12-18(16)26-22(29)20-15-9-2-1-3-13-19(15)30-23(20)27-21(28)14-8-4-6-11-17(14)25/h4-8,10-12H,1-3,9,13H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOAGEAOJRIHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3Cl)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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